molecular formula C12H6N2S3 B8637202 Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- CAS No. 61352-22-5

Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-

Cat. No.: B8637202
CAS No.: 61352-22-5
M. Wt: 274.4 g/mol
InChI Key: MKARHDVCPRJYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-: is a derivative of benzothiazole, which is an aromatic heterocyclic compound. This compound is characterized by the presence of an isothiocyanate group and a thienyl group attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Benzothiazole, 5-isothiocyanato-2-(2-thienyl)-, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes or ketones and the cyclization of thioamide or carbon dioxide are commonly employed .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of drugs with antitumor, antimicrobial, antiviral, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

    Biological Research: It is used in the study of enzyme inhibitors, imaging reagents, and fluorescence materials.

Mechanism of Action

The mechanism of action of Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the isothiocyanate and thienyl groups.

    2-Mercaptobenzothiazole: A derivative with a mercapto group.

    2-Aminobenzothiazole: A derivative with an amino group.

Uniqueness: Benzothiazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for use in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

61352-22-5

Molecular Formula

C12H6N2S3

Molecular Weight

274.4 g/mol

IUPAC Name

5-isothiocyanato-2-thiophen-2-yl-1,3-benzothiazole

InChI

InChI=1S/C12H6N2S3/c15-7-13-8-3-4-10-9(6-8)14-12(17-10)11-2-1-5-16-11/h1-6H

InChI Key

MKARHDVCPRJYBK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(S2)C=CC(=C3)N=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-(2-thienyl)benzothiazole 7.0 g, 0.03 M is dissolved in 400 cc of tetrahydrofuran and 8.4 cc, 0.06 M, of triethylamine. Thiophosgene 2.3 cc, 0.03 M, is added, and the resulting mixture stirred at ambient temperature overnight. The solids which form are filtered, and washed with tetrahydrofuran. The filtrate is concentrated to dryness, and chromatographed on Alumina IV. The product is recrystallized from acetonitrile to yield 5.7 g of colorless needles, 70% of theory, m.p. 147°-149°.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

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